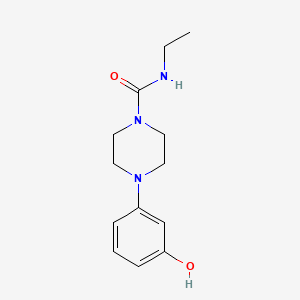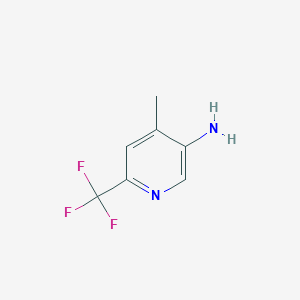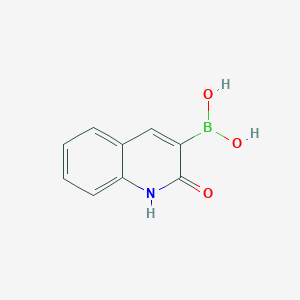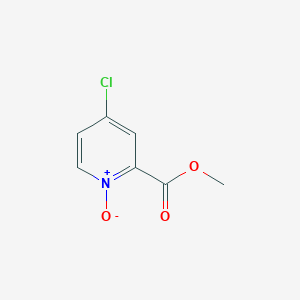
Ethyl 5-(2-pyridyl)-2-furoate
Übersicht
Beschreibung
Ethyl 5-(2-pyridyl)-2-furoate is a compound that contains a pyridine and a furan ring, which are common structures in many organic compounds . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The furan ring is a more reactive, less stable counterpart to benzene, contributing to the complexity of chemical reactions involving this compound .
Molecular Structure Analysis
The molecular structure of a compound like Ethyl 5-(2-pyridyl)-2-furoate would likely involve interactions between the pyridine and furan rings. These interactions can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving Ethyl 5-(2-pyridyl)-2-furoate are not available, related compounds have been studied. For example, radical chain monoalkylation of pyridines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(2-pyridyl)-2-furoate would depend on its specific structure. For example, 5-Ethyl-2-pyridineethanol, a related compound, is a white to straw yellow crystal with a melting point of 39-44℃ and a density of 1.084 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Ethyl 5-(2-pyridyl)-2-furoate Applications
Ethyl 5-(2-pyridyl)-2-furoate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.
Ligand Design for Metal Complexes: Ethyl 5-(2-pyridyl)-2-furoate can serve as a ligand for the design of metal complexes. Its pyridyl group can act as a coordination site, allowing the formation of complexes with metals that could be used in catalysis or material science .
Organic Synthesis Intermediates: This compound may be used as an intermediate in organic synthesis, particularly in the construction of heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals .
Flame Retardants: Derivatives of Ethyl 5-(2-pyridyl)-2-furoate, such as its phosphine oxide complexes, have been explored as flame retardants for polymeric materials. This application takes advantage of the compound’s ability to decompose and release non-flammable gases .
Nanoparticle Precursors: Complexes containing Ethyl 5-(2-pyridyl)-2-furoate could be used as precursors for the production of metal phosphides and selenides nanoparticles. These nanoparticles have applications in electronics and catalysis .
Conformational Analysis Studies: The compound’s structure allows for conformational flexibility, making it suitable for studies in conformational analysis using methods like IR spectroscopy and DFT calculations. This can provide insights into the behavior of similar molecules in various environments .
Heterogeneous Catalysts: Ethyl 5-(2-pyridyl)-2-furoate-based complexes can be transformed into heterogeneous catalysts for reactions such as olefin epoxidation. These catalysts can offer advantages like ease of recovery and reuse, and high selectivity .
Anti-Fibrosis Activity: While not directly related to Ethyl 5-(2-pyridyl)-2-furoate, its structural analogs have been studied for their anti-fibrotic activities. This suggests potential research avenues for Ethyl 5-(2-pyridyl)-2-furoate in medical applications .
Photophysical Properties: Compounds structurally related to Ethyl 5-(2-pyridyl)-2-furoate have demonstrated exceptional photophysical properties. This indicates possible research into the use of Ethyl 5-(2-pyridyl)-2-furoate in the development of optical materials or sensors .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-pyridin-2-ylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWULFGVLQAVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-pyridyl)-2-furoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


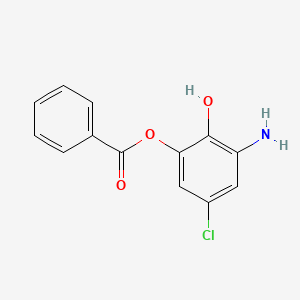
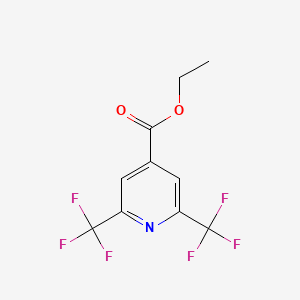

![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
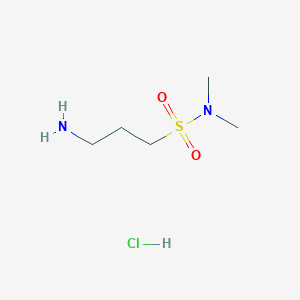
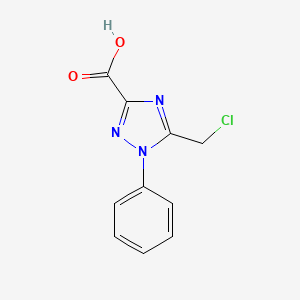
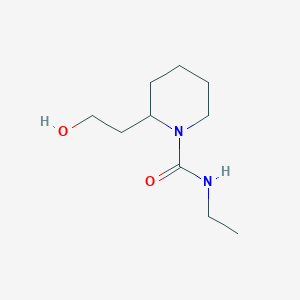
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)
